2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone
Overview
Description
2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone is a useful research compound. Its molecular formula is C20H15F3N2OS and its molecular weight is 388.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 388.08571877 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Dimerization and Supramolecular Chemistry
Research highlights the unique dimerization capabilities of ureidopyrimidones, compounds structurally related to 2-{[4-(4-methylphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone, through quadruple hydrogen bonding in both solid state and solution. This property is instrumental in supramolecular chemistry for constructing complex molecular architectures and understanding molecular recognition mechanisms (Beijer et al., 1998).
Antimicrobial Activity
Derivatives of pyrimidinyl compounds have been synthesized and evaluated for their antimicrobial properties. Studies involving compounds with structural similarities have shown significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents (Patel & Patel, 2017).
Materials Science and Polymer Chemistry
The incorporation of pyrimidine and thiophene derivatives into polymeric materials has been explored for the development of high refractive index polymers with good solubility and thermal stability. These materials are promising for optical applications, indicating the versatility of pyrimidinyl compounds in materials science (Nakagawa et al., 2012).
Nonlinear Optical Properties
The study of thiopyrimidine derivatives has revealed their potential in nonlinear optics (NLO) due to their promising photophysical properties. These compounds, related to this compound, exhibit significant NLO activities, making them suitable for optoelectronic applications (Hussain et al., 2020).
Pharmacophore in Drug Design
Pyrimidine rings are prevalent in biological molecules, making their derivatives, including thiopyrimidinones, crucial in drug design for various therapeutic applications. The exploration of fused oxazinone, pyrimidinone, thiopyrimidinone, and triazinone derivatives has shown potential for analgesic, anticonvulsant, and antiparkinsonian activities, underscoring the compound's relevance in medicinal chemistry (Amr et al., 2003).
Properties
IUPAC Name |
2-[4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-phenylethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N2OS/c1-13-7-9-14(10-8-13)16-11-18(20(21,22)23)25-19(24-16)27-12-17(26)15-5-3-2-4-6-15/h2-11H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUCUUJXQBJFKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)SCC(=O)C3=CC=CC=C3)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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